2-(tert-Butyl)-5-nitroindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-tert-butyl-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-6,11,13H,7H2,1-3H3 |
InChI Key |
LYKLAWGRKFNPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
The Indoline Scaffold in Organic and Synthetic Chemistry
The indoline (B122111) nucleus is a prevalent feature in numerous natural products and biologically significant molecules, making its synthesis and derivatization a subject of intense research. nih.govsci-hub.se The inherent chemical properties of the indoline ring system, including its aromaticity and the presence of a reactive nitrogen atom, allow for a multitude of chemical transformations. ontosight.ai Synthetic chemists have developed a plethora of methods for constructing the indoline scaffold, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. sci-hub.sesci-hub.se These strategies provide access to a vast chemical space, enabling the creation of complex molecular architectures. nih.govacs.org
The versatility of the indoline scaffold is further highlighted by its ability to undergo various functionalization reactions. The nitrogen atom can be readily alkylated or acylated, and the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. ontosight.ai This adaptability has made indoline a privileged scaffold in the design and synthesis of novel compounds with tailored properties.
Strategic Importance of Substituted Indolines in Chemical Synthesis
Substituted indolines are of paramount strategic importance in chemical synthesis due to their role as key intermediates in the preparation of more complex molecules, including pharmaceuticals and materials with unique properties. biosynth.comscispace.combohrium.com The nature and position of the substituents on the indoline (B122111) ring can profoundly influence the molecule's reactivity and its utility as a synthetic building block. nih.govmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring, thereby directing the course of subsequent reactions. rsc.org
Furthermore, the stereochemistry of substituted indolines is a critical aspect of their synthetic utility. The development of asymmetric methods for the synthesis of chiral indolines has been a major focus, as the biological activity of many indoline-containing compounds is often dependent on their specific stereoisomeric form. sci-hub.seccspublishing.org.cn These enantiomerically pure indolines serve as valuable chiral building blocks for the synthesis of a wide range of biologically active compounds. ccspublishing.org.cn
Research Focus on the 2 Tert Butyl 5 Nitroindoline Structural Motif
Within the vast family of substituted indolines, the 2-(tert-Butyl)-5-nitroindoline structural motif presents a unique combination of steric and electronic features that make it a subject of specific research interest. The bulky tert-butyl group at the 2-position introduces significant steric hindrance, which can influence the conformation of the five-membered ring and the reactivity of adjacent functional groups. mdpi.com The nitro group at the 5-position, being a strong electron-withdrawing group, significantly deactivates the benzene (B151609) ring towards electrophilic substitution and can serve as a precursor for other functional groups, such as an amino group, through reduction. researchgate.netevitachem.com
Research into this specific motif often involves exploring its synthesis and its potential as an intermediate in the construction of more complex molecular frameworks. The presence of both a bulky alkyl group and a nitro group offers a unique platform for investigating the interplay of steric and electronic effects in chemical reactions. While specific research articles solely dedicated to this compound are not abundant in the public domain, its synthesis and properties can be inferred from general methods for the synthesis of substituted indolines and the known reactivity of related compounds. researchgate.netresearchgate.net For instance, the synthesis could potentially involve the nitration of a 2-(tert-butyl)indoline (B8813771) precursor or the cyclization of a suitably substituted aniline (B41778) derivative. The reduction of the nitro group would provide access to 5-amino-2-(tert-butyl)indoline, a valuable building block for further chemical elaboration. researchgate.net
Interactive Data Table: Properties of Related Indoline (B122111) Compounds
Interactive Data Table: Synthetic Methods for Substituted Indolines
An in-depth analysis of the synthetic pathways leading to this compound and its structural analogs reveals a variety of sophisticated chemical strategies. These methods focus on the construction of the core indoline structure and the specific introduction of the nitro group at the C5 position.
Theoretical and Computational Investigations of 2 Tert Butyl 5 Nitroindoline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods allow for the detailed investigation of molecules like 2-(tert-Butyl)-5-nitroindoline.
The electronic properties of this compound are dictated by the arrangement of its electrons in various molecular orbitals. Key to understanding its reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitro group (-NO₂) at the 5-position is expected to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and enhancing the molecule's electrophilic character. researchgate.net The tert-butyl group at the 2-position, being an electron-donating group, would slightly raise the HOMO energy.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound Theoretical data based on DFT calculations (B3LYP functional with a suitable basis set like 6-31G(d)) on analogous nitroaromatic and substituted indoline (B122111) compounds.
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -7.5 | Primarily localized on the indoline ring system, with some contribution from the nitrogen lone pair. |
| LUMO | -2.5 to -3.5 | Predominantly localized on the nitro group and the aromatic portion of the indoline ring. |
| HOMO-LUMO Gap | 4.0 to 4.5 | Indicative of a moderately reactive molecule with significant charge transfer character. |
Another valuable tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group. thaiscience.info Regions of positive potential (colored blue) signify electron-deficient areas and are prone to nucleophilic attack. thaiscience.info Such positive regions would likely be found near the hydrogen atoms of the indoline ring and the tert-butyl group. researchgate.net
DFT calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to estimate their resonance frequencies in an NMR spectrum. nih.gov These predictions are invaluable for confirming molecular structures and assigning experimental spectra.
For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The protons and carbons of the tert-butyl group would have characteristic shifts in the upfield region of the spectrum. The aromatic protons and carbons of the indoline ring would be influenced by the electronic effects of both the nitro and tert-butyl substituents. The electron-withdrawing nature of the nitro group would generally lead to a downfield shift for the protons and carbons on the benzene (B151609) ring portion of the indoline.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Theoretical data based on DFT calculations (GIAO method) on analogous substituted indoline compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C(CH₃)₃ | 28-32 | Quaternary carbon of the tert-butyl group. |
| C (CH₃)₃ | 35-40 | Methyl carbons of the tert-butyl group. |
| C2 | 65-75 | Carbon bearing the tert-butyl group. |
| C3 | 30-40 | Methylene carbon of the five-membered ring. |
| C3a | 145-155 | Bridgehead carbon adjacent to the nitrogen. |
| C4 | 110-120 | Aromatic carbon ortho to the nitro group. |
| C5 | 140-150 | Aromatic carbon bearing the nitro group. |
| C6 | 115-125 | Aromatic carbon meta to the nitro group. |
| C7 | 125-135 | Aromatic carbon adjacent to the five-membered ring. |
| C7a | 150-160 | Bridgehead carbon adjacent to the benzene ring. |
The three-dimensional structure and conformational flexibility of a molecule are crucial to its properties and biological activity. Conformational analysis using DFT allows for the identification of the most stable geometric arrangements (conformers) of this compound. mdpi.com The bulky tert-butyl group at the 2-position of the indoline ring will likely impose significant steric constraints, influencing the puckering of the five-membered ring.
By calculating the relative energies of different conformers, the most energetically favorable structure can be determined. For the indoline ring system, envelope and twisted conformations are typically considered. The presence of the large tert-butyl group is expected to favor a conformation that minimizes steric hindrance between the substituent and the rest of the molecule. The stability of different conformers can be compared by their calculated total energies, with lower energies indicating greater stability.
Computational Elucidation of Reaction Mechanisms
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction mechanism.
The synthesis of substituted indolines can proceed through various routes. nih.gov DFT calculations can be employed to model these synthetic pathways and characterize the transition states of key steps. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy barrier (activation energy) associated with a transition state, the feasibility of a particular reaction pathway can be assessed. For the synthesis of this compound, computational studies could, for example, model the cyclization step in a Fischer indole (B1671886) synthesis-type reaction or the introduction of the nitro group via electrophilic aromatic substitution, identifying the structures and energies of the relevant transition states. researchgate.net
Computational studies can also explore the energetic landscape of reactions involving the functionalization of the this compound scaffold. For instance, the reactivity of the indoline nitrogen or the aromatic ring towards various reagents can be modeled. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This allows for the prediction of reaction outcomes, regioselectivity, and the identification of potential side products. For example, the electrophilic substitution on the aromatic ring would be directed by the existing substituents, and DFT calculations can quantify the relative activation energies for substitution at different positions. ic.ac.uk
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are instrumental in modern drug discovery, allowing for the efficient screening of compounds and the detailed analysis of their interactions with biological macromolecules.
Understanding how a small molecule like this compound binds to a biological target, such as a protein or enzyme, is fundamental to elucidating its biological function. Computational techniques like molecular docking and molecular dynamics (MD) simulations are central to this analysis.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the active site of the target protein and scoring them based on their binding affinity. For indoline-based compounds, docking studies have been successfully used to identify potential inhibitors for various enzymes. acs.org For instance, in studies on similar indoline scaffolds, docking has helped to visualize how the molecule fits into the binding pocket and which residues it interacts with. acs.orgnih.gov
A typical workflow for analyzing the interaction of this compound would involve:
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added. nih.gov
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation, often using quantum mechanical methods like Density Functional Theory (DFT). mdpi.com
Docking Simulation: Using software like AutoDock or Surflex-Dock, the prepared ligand is placed into the defined binding site of the receptor. nih.govnih.gov The program then explores various poses and scores them. The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. nih.gov
The output of a docking simulation provides a binding score and a visual representation of the ligand-target complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. acs.orgmdpi.com For example, the nitro group of the indoline could act as a hydrogen bond acceptor, while the tert-butyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic stability of the predicted ligand-receptor complex over time. This method simulates the movements of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the binding event in a physiological environment (e.g., in water at body temperature). MD simulations can confirm the stability of the interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding. mdpi.com
| Computational Technique | Purpose in Ligand-Target Analysis | Key Outputs |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | Binding score (-log(Kd)), predicted binding pose, key interacting residues. |
| Molecular Dynamics | Simulates the dynamic behavior and stability of the ligand-receptor complex over time. | Trajectory of atomic positions, RMSD plots, interaction energy analysis. |
| DFT Calculations | Optimizes the ligand's geometry and calculates its electronic properties. | Lowest energy conformation, electrostatic potential maps, frontier molecular orbitals. |
Theoretical models are essential for establishing a relationship between the chemical structure of a molecule and its biological activity or reactivity. Quantitative Structure-Activity Relationship (QSAR) studies are a primary example of this approach.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.
For a compound like this compound, a QSAR study would typically involve a series of analogues with varied substituents. A relevant example is the QSAR study performed on 2-aryl-5-nitro-1H-indole derivatives, which share the 5-nitro-indole core. nih.gov In that study, researchers used Density Functional Theory (DFT) to optimize the molecular structures and calculate various structural and electronic descriptors. nih.gov A genetic algorithm (GA) was then used to select the most relevant descriptors, and Partial Least Squares (PLS) analysis was employed to build the predictive model. nih.gov
The key descriptors identified in the study of 2-aryl-5-nitro-1H-indoles included:
Molecular Volume: A measure of the molecule's size. nih.gov
Dipole Moment: Quantifies the polarity of the molecule. nih.gov
Mulliken Atomic Charges: Describes the electron distribution on specific atoms. nih.gov
The resulting QSAR model revealed that the biological activity could be enhanced by increasing the molecular volume and the atomic charge on a specific carbon atom (C3), or by lowering the dipole moment and the charge on another carbon (C4) in the aryl substituent. nih.gov This type of model provides a clear, predictive framework for designing new, more potent compounds. A similar approach could be applied to a series of this compound derivatives to understand how modifications to the indoline scaffold would affect its reactivity and biological function.
DFT-Based Reactivity Descriptors: DFT calculations can also provide direct insights into chemical reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com For this compound, the electron-withdrawing nitro group would be expected to lower the LUMO energy, making the aromatic ring more susceptible to nucleophilic attack, a key aspect of its potential reactivity.
| Theoretical Model | Application to this compound | Important Parameters/Descriptors |
| QSAR | To predict biological activity based on structural properties and guide the design of new analogues. | Molecular descriptors (e.g., molecular volume, dipole moment, atomic charges). |
| DFT | To calculate electronic properties that correlate with chemical reactivity. | HOMO-LUMO energy gap, electrostatic potential, partial atomic charges. |
Reactivity and Chemical Transformations of 2 Tert Butyl 5 Nitroindoline
Transformations of the Nitro Group
The nitro group attached to the aromatic ring is a primary site of chemical reactivity, enabling transformations that are fundamental to the synthesis of various derivatives.
One of the most significant transformations of the 5-nitro group is its reduction to a primary amino group (-NH₂), yielding 2-(tert-butyl)-5-aminoindoline. This reaction is a cornerstone in synthetic chemistry as it converts the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group, profoundly altering the molecule's properties and subsequent reactivity. The reduction can be achieved through several standard methodologies, including catalytic hydrogenation or the use of metallic reducing agents in acidic media.
Commonly employed methods for the reduction of aromatic nitro groups are summarized in the table below.
| Reagent/System | Typical Conditions | Description |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1 atm | Catalytic hydrogenation is a clean and efficient method, often providing high yields with simple product isolation. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | A classic method for selective reduction of nitro groups in the presence of other reducible functional groups. |
| Iron (Fe) | Acetic Acid or HCl | An economical and effective reducing agent, often used in industrial-scale synthesis. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | A mild reducing agent suitable for substrates sensitive to harsh acidic conditions or catalytic hydrogenation. |
The nitro group exerts a powerful influence on the reactivity of the indoline (B122111) aromatic ring. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the ring towards electrophilic aromatic substitution. researchgate.net This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the benzene (B151609) portion of the indoline more difficult, requiring harsher conditions than for an unsubstituted indoline. The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group, directing potential incoming electrophiles to the meta positions (C-4 and C-6). researchgate.net
Conversely, this electron-withdrawing character activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov While the indoline ring itself is not electron-deficient enough for SNAr to occur readily, the presence of the nitro group significantly lowers the energy barrier for a nucleophile to attack the ring, especially at positions ortho and para to it. nih.govupenn.edu
The electronic effects of the nitro group on the aromatic ring are detailed in the following table.
| Effect | Influence on Reactivity | Favored Position for Attack |
| Electrophilic Substitution | Strongly deactivating | Meta (C-4, C-6) |
| Nucleophilic Substitution | Strongly activating | Ortho/Para (C-4, C-6 relative to the nitro group) |
Reactions at the Indoline Nitrogen (N-1)
The nitrogen atom at the 1-position of the indoline ring is a secondary amine, making it a key center for nucleophilic reactions and derivatization.
The lone pair of electrons on the N-1 nitrogen atom imparts nucleophilic character, allowing it to react readily with a wide array of electrophiles. This is the most common type of reaction involving the indoline nitrogen. Typical electrophilic substitution reactions at N-1 include acylation, alkylation, and sulfonylation.
Nucleophilic substitution at the nitrogen itself (where the nitrogen atom is attacked by a nucleophile) is not a typical reaction pathway for indolines under standard conditions. However, the nitrogen can act as a nucleophile in substitution reactions. wikipedia.org
The table below lists common electrophilic reagents that react with the indoline nitrogen.
| Reaction Type | Electrophilic Reagent Example | Product Type |
| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | N-Acylindoline |
| Alkylation | Methyl iodide, Benzyl bromide | N-Alkylindoline |
| Sulfonylation | Tosyl chloride, Mesyl chloride | N-Sulfonylindoline |
| Carbamoylation | Isocyanates | N-Carbamoylindoline |
The indoline nitrogen is a prime site for the introduction of functional groups that enable specific applications, such as photocleavable (or "caged") compounds. These derivatives are designed to be stable until irradiated with light of a specific wavelength, which triggers the cleavage of a covalent bond and releases a molecule of interest. acs.org
Nitroindoline (B8506331) derivatives themselves are attractive scaffolds for photocleavable compounds. nih.govresearchgate.net For instance, N-acyl-7-nitroindolines have been extensively studied as protecting groups that can be removed under neutral conditions with UV light. researchgate.net More recently, new classes of photoreactive compounds like 7-nitroindoline-S-thiocarbamates have been developed, expanding the scope of these applications. nih.govresearchgate.net
A common strategy for creating photocleavable linkers on amine groups involves the use of the ortho-nitrobenzyl (ONB) moiety. upenn.eduwikipedia.org The N-1 position of 2-(tert-butyl)-5-nitroindoline can be derivatized with an ONB group. Upon irradiation, the ONB group undergoes an intramolecular rearrangement and subsequent cleavage, releasing the free indoline nitrogen. This allows for the precise spatial and temporal control over the release of the indoline-containing molecule. upenn.edu
| Photocleavable Group | Typical Wavelength | Application Principle |
| ortho-Nitrobenzyl (ONB) | ~350-365 nm | Light induces cleavage, releasing the free N-1 amine and an o-nitrosobenzaldehyde byproduct. wikipedia.org |
| N-Acyl-nitroindoline | UV Light | The nitroindoline moiety itself acts as the photolabile group, leading to the release of a carboxylic acid. researchgate.net |
Reactions at the 2-Position
The 2-position of the this compound molecule is a tertiary, sp³-hybridized carbon atom. This position is generally considered unreactive towards standard substitution reactions for two primary reasons:
Steric Hindrance: The presence of a bulky tert-butyl group severely restricts access for incoming reagents, making nucleophilic or electrophilic attack at the C-2 carbon highly unfavorable.
Lack of Activation: The C-2 position is a saturated carbon with no adjacent activating groups (like a carbonyl) that would facilitate substitution or enolization-type reactions.
Consequently, functionalization directly at the 2-position is synthetically challenging. Reactions attempted at this site would likely require harsh, high-energy conditions, which would favor alternative pathways such as elimination of the tert-butyl group or decomposition of the indoline ring system rather than a controlled substitution.
Stereochemical Transformations and Control
The stereocenter at the C2 position of the indoline ring is a key feature for controlling the three-dimensional structure of molecules derived from this scaffold. While specific studies on the stereochemical transformations of this compound are not extensively detailed in the cited literature, the principles of stereocontrol in the synthesis and functionalization of 2-substituted indolines are well-established and directly applicable. The significant steric bulk of the tert-butyl group at the C2 position is expected to play a dominant role in directing the stereochemical outcome of reactions.
Methods for achieving enantiomerically enriched 2-substituted indolines often rely on asymmetric synthesis or kinetic resolution of racemic mixtures. researchgate.net One prominent strategy is the kinetic resolution of N-protected 2-substituted indolines. For instance, the kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines has been successfully achieved through deprotonation with a chiral base system, such as n-butyllithium in the presence of the chiral ligand sparteine, followed by quenching with an electrophile. nih.govwhiterose.ac.uk This process selectively converts one enantiomer of the starting material into a 2,2-disubstituted product, leaving the unreacted starting material enriched in the other enantiomer. nih.govwhiterose.ac.uk
The efficiency and selectivity of such resolutions are highly dependent on the ability of the chiral ligand to differentiate between the enantiomers during the deprotonation step. The bulky tert-butyl group in this compound would present a significant steric impediment, likely influencing the rate and selectivity of such transformations. Following kinetic resolution, the enantiomerically enriched 2-substituted indoline can be subjected to further reactions, such as N-deprotection or additional functionalization at the C2 position, to yield a variety of chiral products. nih.gov It is possible to obtain either enantiomer of the 2,2-disubstituted products by using the same enantiomer of the chiral ligand; one enantiomer is formed during the kinetic resolution, while the other can be synthesized by subsequent lithiation and trapping of the recovered, enantiomerically enriched starting material. whiterose.ac.uk
Derivatization of the tert-Butyl Group (if chemically relevant)
The tert-butyl group is a common aliphatic motif in organic chemistry, primarily employed to introduce steric bulk and enhance the conformational rigidity and metabolic stability of molecules. nih.govresearchgate.net It is characterized by its chemical robustness; the combination of high C-H bond dissociation energy (~100 kcal/mol) and significant steric hindrance makes the tert-butyl group generally unreactive and challenging to modify chemically. nih.govchemrxiv.org
Direct derivatization of the tert-butyl group on a this compound scaffold is not a commonly reported transformation in the literature, as the group is typically installed as a stable, non-reactive steric block. rsc.org Its primary role is often to influence the reactivity of other parts of the molecule or to improve properties such as solubility. acs.org
However, recent advances in catalysis have begun to address the challenge of functionalizing sterically congested C-H bonds. A notable development is the non-directed catalytic hydroxylation of primary C-H bonds within tert-butyl groups. This has been achieved using a highly electrophilic manganese catalyst in a strong hydrogen-bond-donating solvent like nonafluoro-tert-butyl alcohol, which activates hydrogen peroxide to generate a powerful manganese-oxo species. nih.govchemrxiv.org This system has shown the capability to perform site-selective hydroxylation on complex, densely functionalized molecules, delivering primary alcohols as the major products. nih.gov While this methodology has not been specifically applied to this compound, it represents a potential, albeit advanced, strategy for the derivatization of its otherwise inert tert-butyl group, potentially transforming it from a simple blocking group into a functional handle for further synthetic elaboration. chemrxiv.org
Photochemical Reactivity of Nitroindoline Systems
Nitroindoline-based systems are renowned for their photochemical reactivity, which has been widely exploited for the development of photoremovable protecting groups, often referred to as "caged" compounds. These compounds allow for the spatial and temporal release of biologically active molecules upon irradiation with light. nih.govnih.gov
Photolytic Cleavage Mechanisms of Nitroindolines
The photolytic cleavage of N-acyl-7-nitroindolines has been mechanistically studied in detail and serves as a model for the broader class of nitroindoline systems. nih.govresearchgate.net The process is initiated by the absorption of a photon, leading to the excitation of the nitroindoline chromophore, typically to a triplet excited state (T1). nih.govresearchgate.net Following excitation, a key intramolecular rearrangement occurs: the acyl group migrates from the indoline nitrogen to one of the oxygen atoms of the ortho-nitro group. chemrxiv.org This photochemical transfer results in the formation of a critical, short-lived intermediate known as an acyl nitronic anhydride. nih.govresearchgate.netresearchtrends.net
The fate of this nitronic anhydride intermediate is highly dependent on the reaction conditions, particularly the solvent composition, which dictates the subsequent thermal (ground-state) reactions that lead to the final products. rsc.org Computational and time-resolved infrared spectroscopy studies have provided further evidence for this mechanistic pathway, confirming the formation of the nitronic anhydride as the key acylating species. chemrxiv.orgresearchtrends.net This intermediate is significantly more susceptible to nucleophilic attack than the starting N-acyl-nitroindoline, which explains the efficiency of the photorelease process. researchtrends.net
Two primary, competing pathways for the breakdown of the acyl nitronic anhydride have been identified, which are detailed further in the section on solvent effects (5.4.3).
Multi-Photon Absorption Processes in Nitroindoline Photochemistry
A significant advancement in the application of nitroindoline photochemistry is the use of multi-photon, particularly two-photon, absorption (TPA or 2PA) to trigger the cleavage reaction. researchgate.net In a two-photon absorption process, a molecule simultaneously absorbs two lower-energy photons (typically in the near-infrared, NIR, range) to reach the same excited state that would be accessed by absorbing a single high-energy photon (typically in the UV range). harvard.edu
This nonlinear optical process offers several key advantages for "uncaging" applications in biological systems:
Increased Spatial Resolution: Because the probability of TPA is proportional to the square of the light intensity, excitation is confined to the tiny focal volume of a high-power laser. This allows for highly precise, three-dimensional control over the release of the active molecule.
Deeper Tissue Penetration: NIR light is scattered less by biological tissue than UV light, enabling photolysis to be initiated deeper within a sample.
Reduced Phototoxicity: The use of lower-energy NIR light minimizes damage to surrounding biological tissues that are not at the focal point.
Nitroindoline derivatives have been successfully engineered as efficient two-photon uncaging (2PU) groups. rsc.org The efficiency of this process is quantified by the two-photon uncaging cross-section (δu), which is a product of the two-photon absorption cross-section (δa) and the quantum yield of photolysis (Φu). Strategies to enhance 2PU efficiency include the development of tandem systems where a TPA-optimized antenna molecule absorbs the light and transfers the energy via Förster resonance energy transfer (FRET) to the nitroindoline caging moiety, leading to record-high uncaging cross-section values. nih.govresearchgate.net
Solvent Effects on Photoreactivity and Product Distribution
The solvent environment plays a critical role in directing the reaction pathway following the initial photochemical formation of the acyl nitronic anhydride intermediate in N-acyl-nitroindoline systems. nih.gov Studies conducted in varying compositions of water and acetonitrile (B52724) (CH₃CN) have elucidated two distinct, competing mechanisms for the breakdown of this intermediate. nih.govresearchgate.net
In Solutions with High Water Content (Aqueous Media): The predominant pathway is an A(AL)1-like cleavage. This involves a formal intramolecular redox reaction within the aromatic system. The process results in the release of the carboxylic acid and the formation of a 7-nitrosoindole product, following the tautomerization of an initial nitroso-3H-indole intermediate. nih.govresearchgate.net This pathway is favored in highly polar, protic environments.
In Solutions with Low Water Content (Moist Organic Solvents): The major reaction pathway shifts to a standard addition-elimination mechanism (A(AC)2). In this process, a water molecule acts as a nucleophile, attacking the acyl carbon of the nitronic anhydride. This leads to the release of the carboxylic acid and the regeneration of the original nitroindoline (in its de-acylated form). nih.govresearchgate.net
This solvent-dependent dichotomy in the product distribution is a key feature of nitroindoline photochemistry. Laser flash photolysis studies have confirmed that the release of the caged molecule can occur on a sub-microsecond timescale. nih.govresearchgate.net The choice of solvent is therefore a crucial experimental parameter that can be tuned to control the reaction outcome, either favoring the formation of the nitrosoindole byproduct or the regeneration of the nitroindoline core. rsc.org While most studies on solvent effects focus on nitroaromatics in general, the principles of how solvent polarity and specific solvent-solute interactions influence excited states are broadly applicable. rsc.orguci.edursc.org
The table below summarizes the effect of solvent on the major photoproducts of 1-acyl-7-nitroindoline photolysis.
| Solvent Condition | Predominant Mechanism | Major Aromatic Photoproduct |
| High Water Content (e.g., fully aqueous buffer) | A(AL)1-like Cleavage | 7-Nitrosoindole |
| Low Water Content (e.g., CH₃CN with ~1% H₂O) | A(AC)2 (Addition-Elimination) | 7-Nitroindoline (B34716) (regenerated) |
Advanced Synthetic Applications and Methodological Contributions in Organic Chemistry
Role as Versatile Building Blocks in Complex Molecule Synthesis
No specific examples were found in the scientific literature detailing the use of 2-(tert-Butyl)-5-nitroindoline as a versatile building block in the synthesis of complex molecules. While a related compound, tert-Butyl this compound-1-carboxylate, is listed by some chemical suppliers as a potential synthetic intermediate, its concrete applications in multi-step syntheses are not documented in peer-reviewed studies. bldpharm.com Research on the synthetic utility of the indoline (B122111) core is extensive, but specific contributions of the 2-(tert-Butyl)-5-nitro isomer remain uncharacterized.
Development and Application of Photoremovable Protecting Groups and Caging Technologies
The field of photoremovable protecting groups (PPGs) and "caged" compounds has extensively utilized the nitroindoline (B8506331) scaffold. wiley-vch.deacs.orgmdpi.com However, this research has almost exclusively focused on 7-nitroindoline (B34716) and its derivatives. nih.govnih.gov These 7-nitroindolinyl "cages" are valued for their photochemical properties in releasing bioactive molecules like neurotransmitters upon irradiation. wiley-vch.denih.gov There is no available evidence or research to suggest that this compound has been developed or applied as a photoremovable protecting group or in caging technologies. The specific substitution pattern of this isomer likely results in different electronic and steric properties that may not be conducive to efficient photolytic cleavage compared to the well-studied 7-nitroindoline derivatives.
Contributions to Catalysis and Asymmetric Synthesis Methodologies
A thorough search did not yield any studies where this compound or its direct derivatives are used as catalysts, ligands in catalytic systems, or as key substrates in the development of asymmetric synthesis methodologies. While asymmetric synthesis of various indoline derivatives, such as 2-arylindolines, is an active area of research, these methodologies have not been applied to or developed using this compound specifically. nih.gov Therefore, there are no contributions to report for this compound in the fields of catalysis and asymmetric synthesis.
Q & A
Q. What are the best practices for validating the biological activity of this compound in preclinical models?
- Methodology :
- Dose-response curves : IC determinations in cell-based assays (e.g., MTT for cytotoxicity).
- ADME profiling : Microsomal stability assays (human liver microsomes) and plasma protein binding studies.
- Negative controls : Include structurally similar inert analogs to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
